molecular formula C20H31N2O3S3- B14089358 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate

Cat. No.: B14089358
M. Wt: 443.7 g/mol
InChI Key: FWTYLGODWKKKJX-UHFFFAOYSA-M
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Description

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate is a complex organic compound with a unique structure that combines a benzofuran ring with a trisulfanyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, introduction of the trisulfanyl group, and the final carbamate formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The trisulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the trisulfanyl group or modify the benzofuran ring.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trisulfanyl group can yield sulfoxides or sulfones, while reduction can lead to simpler benzofuran derivatives.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate involves its interaction with specific molecular targets and pathways. The trisulfanyl group may interact with thiol-containing enzymes, while the benzofuran ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate is unique due to its combination of a benzofuran ring, trisulfanyl group, and carbamate moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C20H31N2O3S3-

Molecular Weight

443.7 g/mol

IUPAC Name

N-[[(dibutylamino)trisulfanyl]methyl]-N-(2,2-dimethyl-3H-1-benzofuran-7-yl)carbamate

InChI

InChI=1S/C20H32N2O3S3/c1-5-7-12-21(13-8-6-2)27-28-26-15-22(19(23)24)17-11-9-10-16-14-20(3,4)25-18(16)17/h9-11H,5-8,12-15H2,1-4H3,(H,23,24)/p-1

InChI Key

FWTYLGODWKKKJX-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCCC)SSSCN(C1=CC=CC2=C1OC(C2)(C)C)C(=O)[O-]

Origin of Product

United States

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